N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a modified monosaccharide derivative with a hexose-based oxane (pyranose) ring. Its structure features a hexoxy group (-O-C6H13) at position 2, hydroxyl groups at positions 4 and 5, a hydroxymethyl (-CH2OH) group at position 6, and an acetamide (-NHCOCH3) substituent at position 2. This compound belongs to the family of N-acetylated carbohydrate derivatives, which are of interest in glycobiology and medicinal chemistry due to their structural mimicry of natural glycosaminoglycans and peptidoglycans.
Properties
IUPAC Name |
N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQSNDGHZWMGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with hexanol under acidic conditions. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The product is then purified through column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often dried by centrifugal evaporation from an aqueous solution and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The hydroxyl groups in the glucopyranoside ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted glucopyranosides depending on the electrophile used.
Scientific Research Applications
Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in glycan screening and glyco-engineering studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of bio-based surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of active molecules into cells. It also interacts with glycan-binding proteins, influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents at Position 2
The 2-hexoxy group distinguishes this compound from structurally related derivatives. Key comparisons include:
Benzyloxy and ethylsulfanyl derivatives show utility in receptor studies and metabolic engineering, respectively.
Functional Analogues with Modified Glycosidic Linkages
Compounds with additional glycosidic bonds or branched structures exhibit distinct physicochemical behaviors:
Key Insight: Disaccharide or trisaccharide derivatives (e.g., ) exhibit higher molecular weights and increased steric hindrance, reducing enzymatic degradation rates compared to monosaccharide derivatives.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide?
- Methodological Answer : The synthesis of this compound typically involves glycosylation followed by acetylation. For example, a hexose derivative (e.g., glucose analog) can be functionalized with a hexoxy group via nucleophilic substitution under anhydrous conditions. Subsequent protection/deprotection of hydroxyl groups and acetylation of the amine moiety using acetyl chloride in dichloromethane (with Na₂CO₃ as a base) is critical. Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography (gradient elution with CH₂Cl₂/MeOH) are recommended .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example:
- ¹H NMR : Look for characteristic acetamide protons (~2.1 ppm, singlet) and anomeric proton signals (~4.8–5.5 ppm).
- ¹³C NMR : Confirm the presence of carbonyl carbons (~168–170 ppm) and oxane ring carbons.
High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial susceptibility testing (e.g., broth microdilution against E. coli and S. aureus). Include enzyme inhibition studies (e.g., glycosidase or kinase assays) to probe mechanistic pathways. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (triplicate replicates) are essential .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer : Optimize temperature control (e.g., 0–5°C for acetyl chloride addition to prevent side reactions) and solvent selection (e.g., DMF for glycosylation steps to enhance solubility). Use catalytic agents (e.g., DMAP for acetylation) and moisture-free conditions (argon atmosphere). Kinetic studies (e.g., varying stoichiometric ratios of Na₂CO₃ and acetyl chloride) can identify rate-limiting steps .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- DEPT-135 NMR distinguishes CH₂ and CH₃ groups in complex spectra.
- 2D NMR (COSY, HSQC, HMBC) clarifies coupling patterns and long-range correlations, resolving ambiguities in hydroxyl/hydroxymethyl group positions.
- X-ray crystallography provides definitive stereochemical assignment if crystals are obtainable.
Cross-validate with computational tools (e.g., DFT-based NMR chemical shift prediction) .
Q. Which in silico methods effectively predict target interactions for this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina, GOLD) against proteins like glycosidases or kinases, using PDB structures (e.g., 1XSI for β-glucosidase).
- Molecular dynamics simulations (AMBER, GROMACS) assess binding stability (50–100 ns runs).
- Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction sites (e.g., acetamide H-bond donors). Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
